molecular formula C15H22FN3O B5831233 3-(4-ethyl-1-piperazinyl)-N-(3-fluorophenyl)propanamide

3-(4-ethyl-1-piperazinyl)-N-(3-fluorophenyl)propanamide

Katalognummer B5831233
Molekulargewicht: 279.35 g/mol
InChI-Schlüssel: NUNNWMDTJATEJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-ethyl-1-piperazinyl)-N-(3-fluorophenyl)propanamide, commonly known as EFAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EFAP is a synthetic compound that belongs to the class of piperazine derivatives and is used as a research tool in various scientific studies.

Wirkmechanismus

The mechanism of action of EFAP involves the selective binding to sigma-1 receptors. Sigma-1 receptors are located in the endoplasmic reticulum and are involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. EFAP has been shown to modulate the activity of sigma-1 receptors, leading to the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects
EFAP has been shown to have various biochemical and physiological effects. EFAP has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain, leading to the modulation of mood and behavior. EFAP has also been shown to modulate the activity of ion channels, leading to the regulation of neuronal excitability. EFAP has been shown to have neuroprotective effects, leading to the prevention of neuronal damage and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

EFAP has several advantages for lab experiments. EFAP is readily available and can be synthesized in large quantities. EFAP has been extensively studied, and its mechanism of action is well understood. EFAP has been shown to have a high affinity for sigma-1 receptors, making it a useful tool for studying the role of sigma-1 receptors in various physiological and pathological processes.
However, EFAP also has some limitations for lab experiments. EFAP has been shown to have off-target effects, leading to the modulation of other receptors and ion channels. EFAP has also been shown to have a short half-life, leading to the need for frequent dosing. EFAP has been shown to have poor solubility in aqueous solutions, leading to the need for organic solvents for administration.

Zukünftige Richtungen

EFAP has shown great potential for future research directions. EFAP has been shown to have neuroprotective effects, leading to the potential for the treatment of various neurodegenerative diseases. EFAP has also been shown to modulate the activity of sigma-1 receptors, leading to the potential for the treatment of various psychiatric disorders. Future research directions for EFAP include the optimization of its pharmacokinetic properties, the development of more selective sigma-1 receptor ligands, and the identification of new therapeutic targets for sigma-1 receptors.
Conclusion
In conclusion, EFAP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EFAP is readily available and has been extensively studied, making it a useful tool for studying the role of sigma-1 receptors in various physiological and pathological processes. EFAP has several advantages for lab experiments, including its high affinity for sigma-1 receptors and its neuroprotective effects. However, EFAP also has some limitations for lab experiments, including its off-target effects and poor solubility in aqueous solutions. Future research directions for EFAP include the optimization of its pharmacokinetic properties, the development of more selective sigma-1 receptor ligands, and the identification of new therapeutic targets for sigma-1 receptors.

Synthesemethoden

The synthesis of EFAP involves the reaction of 3-fluorobenzoyl chloride with 4-ethylpiperazine in the presence of an appropriate base. The reaction yields 3-(4-ethyl-1-piperazinyl)-N-(3-fluorophenyl)propanamide as a white solid. The purity of the compound can be improved by recrystallization or column chromatography. The synthesis method of EFAP has been extensively studied and optimized, making it readily available for scientific research applications.

Wissenschaftliche Forschungsanwendungen

EFAP is widely used as a research tool in various scientific studies, including neuroscience, pharmacology, and medicinal chemistry. EFAP has been shown to selectively bind to sigma-1 receptors, which are involved in various physiological and pathological processes. Sigma-1 receptors have been implicated in the regulation of neuroplasticity, neurotransmitter release, and cell survival. EFAP has been used to study the role of sigma-1 receptors in various disease models, including Alzheimer's disease, Parkinson's disease, and depression.

Eigenschaften

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-2-18-8-10-19(11-9-18)7-6-15(20)17-14-5-3-4-13(16)12-14/h3-5,12H,2,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNNWMDTJATEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.